molecular formula C18H20N4O4S B2773924 4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide CAS No. 1091471-69-0

4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide

Cat. No.: B2773924
CAS No.: 1091471-69-0
M. Wt: 388.44
InChI Key: IKPBIVZMQDRGEK-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyridine sulfonamide group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the pyridine sulfonamide group, and the coupling of these intermediates to form the final benzamide compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide or pyridine rings.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(pyridine-3-sulfonamido)benzene-1-sulfonyl chloride
  • 4-chloro-2-(pyridine-3-sulfonamido)benzoic acid
  • 2-methyl-4-(pyridine-3-sulfonamido)benzene-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring and pyridine sulfonamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-(pyridin-3-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-17(13-5-7-15(8-6-13)22-18(24)14-3-4-14)20-10-11-21-27(25,26)16-2-1-9-19-12-16/h1-2,5-9,12,14,21H,3-4,10-11H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPBIVZMQDRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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